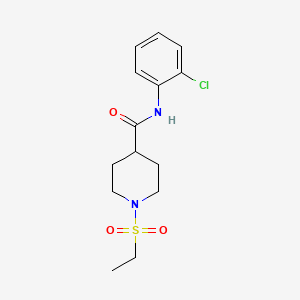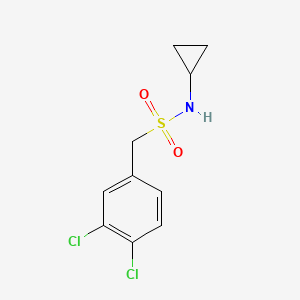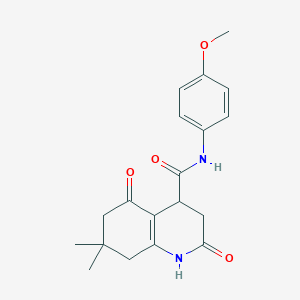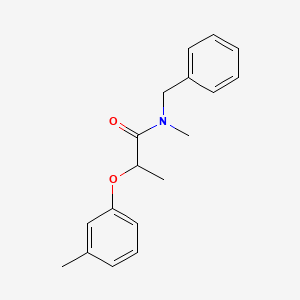![molecular formula C20H21Cl2N3O3 B4427726 N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-3-chloro-4-methoxybenzamide](/img/structure/B4427726.png)
N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-3-chloro-4-methoxybenzamide
Vue d'ensemble
Description
N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-3-chloro-4-methoxybenzamide, also known as AG-1478, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. EGFR is a transmembrane receptor that plays a crucial role in cell growth, proliferation, and differentiation. Overexpression or mutation of EGFR has been implicated in the development and progression of various types of cancer, making it an attractive target for cancer therapy. AG-1478 has been extensively studied for its potential use in cancer treatment.
Mécanisme D'action
N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-3-chloro-4-methoxybenzamide inhibits the activity of EGFR by binding to the ATP-binding site of the receptor's tyrosine kinase domain. This prevents the phosphorylation of downstream signaling molecules, which leads to the inhibition of cell growth and proliferation. This compound is a reversible inhibitor, meaning that its effects on EGFR activity are reversible upon removal of the drug.
Biochemical and physiological effects:
This compound has been shown to have a potent inhibitory effect on EGFR activity, leading to the inhibition of cancer cell growth and proliferation. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-3-chloro-4-methoxybenzamide has several advantages for use in laboratory experiments. It is a highly specific inhibitor of EGFR, meaning that it does not affect other tyrosine kinases or signaling pathways. It is also relatively easy to synthesize and has a long shelf life. However, this compound has some limitations, including its low solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, its reversible inhibition of EGFR activity means that its effects may not be long-lasting.
Orientations Futures
There are several potential future directions for research on N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-3-chloro-4-methoxybenzamide. One area of interest is the development of new cancer therapies that target EGFR using this compound as a lead compound. Another area of research is the identification of biomarkers that can predict response to EGFR inhibitors such as this compound. Additionally, there is ongoing research on the use of this compound in combination with other cancer therapies to enhance its anti-tumor effects. Finally, there is potential for the development of more potent and selective inhibitors of EGFR based on the structure of this compound.
Applications De Recherche Scientifique
N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-3-chloro-4-methoxybenzamide has been widely used in scientific research to investigate the role of EGFR in cancer and to develop new cancer therapies. It has been shown to inhibit the proliferation of various cancer cell lines, including non-small cell lung cancer, breast cancer, and head and neck cancer. This compound has also been used to study the downstream signaling pathways of EGFR and to identify potential biomarkers for cancer diagnosis and treatment.
Propriétés
IUPAC Name |
N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3-chloro-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21Cl2N3O3/c1-13(26)24-7-9-25(10-8-24)18-5-4-15(12-16(18)21)23-20(27)14-3-6-19(28-2)17(22)11-14/h3-6,11-12H,7-10H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFTITICXIHIVKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC(=C(C=C3)OC)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21Cl2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{2-bromo-4-[(butylamino)methyl]-6-methoxyphenoxy}acetonitrile hydrochloride](/img/structure/B4427647.png)


![1-(2-methoxyphenyl)-4-[2-(3-methylphenoxy)propanoyl]piperazine](/img/structure/B4427683.png)
![(2-methoxyethyl)({5-[3-(trifluoromethyl)phenyl]-2-furyl}methyl)amine hydrochloride](/img/structure/B4427693.png)

![1-(ethylsulfonyl)-N-[3-(4-morpholinyl)propyl]-4-piperidinecarboxamide](/img/structure/B4427706.png)
![N-[3-(1H-benzimidazol-2-yl)propyl]cyclohexanecarboxamide](/img/structure/B4427710.png)

![2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}nicotinonitrile](/img/structure/B4427727.png)
![1-[(2-chloro-6-fluorobenzyl)sulfonyl]-4-methylpiperazine](/img/structure/B4427733.png)


![9-(2-furylmethyl)-1-methyl-3-[2-(1-piperidinyl)ethyl]-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B4427753.png)